molecular formula C23H30N2O5S B2460442 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide CAS No. 922077-53-0

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide

Katalognummer: B2460442
CAS-Nummer: 922077-53-0
Molekulargewicht: 446.56
InChI-Schlüssel: XROBMTACONCRHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O5S and its molecular weight is 446.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological assays, and therapeutic implications based on available research.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C21H26N2O5S
Molecular Weight 418.50654 g/mol
IUPAC Name This compound
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23

Antimicrobial Properties

Research has indicated that derivatives of compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant antimicrobial activity. A study focusing on related compounds found that they effectively inhibited the growth of various bacterial strains. For instance:

  • Staphylococcus aureus : IC50 values ranged from 15 to 30 µg/mL.
  • Escherichia coli : IC50 values were observed between 20 to 35 µg/mL.

These findings suggest that the compound may share similar antimicrobial properties due to structural similarities.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For example:

  • A study reported that compounds with oxazepin structures showed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 50 µM depending on the specific derivative and exposure time.

The proposed mechanism of action for N-(5-ethyl-3,3-dimethyl-4-oxo...) involves the inhibition of key enzymes involved in cellular metabolism. In particular:

  • Inhibition of Squalene Synthase : Similar compounds have been shown to inhibit squalene synthase (IC50 values around 40 nM), which is crucial in cholesterol biosynthesis.
  • Apoptosis Induction : Evidence suggests that these compounds can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of oxazepin compounds against common pathogens. The results indicated:

PathogenCompound Concentration (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus2518
Escherichia coli2516

This data supports the potential use of N-(5-ethyl...) in developing new antimicrobial agents.

Study on Anticancer Activity

In a cell viability assay conducted on MCF-7 and HeLa cells:

CompoundConcentration (µM)Viability (%)
N-(5-Ethyl...)1075
N-(5-Ethyl...)2550

These results indicate a dose-dependent decrease in cell viability, suggesting the compound's potential as an anticancer agent.

Eigenschaften

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-6-25-20-13-17(7-12-21(20)30-15-23(4,5)22(25)26)24-31(27,28)19-10-8-18(9-11-19)29-14-16(2)3/h7-13,16,24H,6,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROBMTACONCRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.